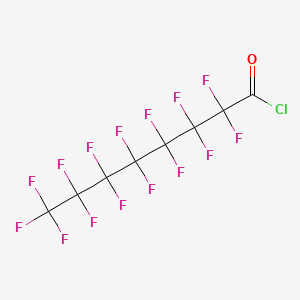

Perfluorooctanoyl chloride

描述

Structure

3D Structure

属性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8ClF15O/c9-1(25)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQBRCXWZZAFOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8ClF15O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187142 | |

| Record name | Pentadecafluorooctanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335-64-8 | |

| Record name | Perfluorooctanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecafluorooctyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecafluorooctanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecafluorooctyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTADECAFLUOROOCTYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BR9NAK9W6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Perfluorooctanoyl Chloride: A Comprehensive Technical Guide

CAS Number: 335-64-8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of perfluorooctanoyl chloride, a key building block in the synthesis of fluorinated compounds. This document details its chemical and physical properties, synthesis, reactivity, and safety considerations. It is intended to serve as a valuable resource for professionals in research, development, and manufacturing who work with this versatile chemical intermediate.

Chemical and Physical Properties

This compound is a colorless liquid with a sharp, pungent odor. It is a highly fluorinated acyl chloride, which imparts unique properties such as high reactivity towards nucleophiles and moisture sensitivity. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 335-64-8 | [1] |

| Molecular Formula | C₈ClF₁₅O | [2] |

| Molecular Weight | 432.51 g/mol | [2] |

| Appearance | Colorless liquid | - |

| Boiling Point | 129-132 °C | |

| Density | 1.744 g/mL at 25 °C | - |

| Solubility | Reacts with water. Soluble in many organic solvents. | [3] |

Synthesis of this compound

This compound is typically synthesized from perfluorooctanoic acid (PFOA). The most common laboratory-scale method involves the reaction of PFOA with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis from Perfluorooctanoic Acid using Thionyl Chloride

This protocol describes a general procedure for the synthesis of this compound from perfluorooctanoic acid using thionyl chloride.

Materials:

-

Perfluorooctanoic acid (PFOA)

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalyst)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or chloroform)

-

Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

-

Stirring apparatus

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), add perfluorooctanoic acid.

-

Under a nitrogen or argon atmosphere, add an excess of thionyl chloride (typically 2-3 equivalents).

-

Add a catalytic amount of anhydrous DMF (a few drops).

-

Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain the reflux for several hours (typically 2-4 hours) until the evolution of gas (HCl and SO₂) ceases.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The remaining liquid is crude this compound, which can be purified by fractional distillation under reduced pressure.

Diagram 1: Synthesis of this compound

Caption: Synthesis of this compound from PFOA.

Reactivity and Applications

The high reactivity of the acyl chloride group makes this compound a valuable intermediate in the synthesis of a wide range of fluorinated compounds.[3] It readily undergoes nucleophilic acyl substitution reactions with various nucleophiles.

Reaction with Alcohols (Esterification)

This compound reacts with alcohols to form perfluorooctanoate esters. These esters have applications as surfactants, lubricants, and in the synthesis of fluorinated polymers.

This protocol outlines the synthesis of ethyl perfluorooctanoate.

Materials:

-

This compound

-

Anhydrous ethanol (B145695)

-

Anhydrous inert solvent (e.g., diethyl ether or dichloromethane)

-

A base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct

-

Round-bottom flask with a dropping funnel and a nitrogen inlet

-

Stirring apparatus

-

Ice bath

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve anhydrous ethanol and a slight excess of the base in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add this compound dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction mixture is then typically washed with dilute acid to remove the base, followed by water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed under reduced pressure, and the resulting crude ester can be purified by distillation.

Diagram 2: Esterification of Ethanol

Caption: Reaction of this compound with ethanol.

Reaction with Amines (Amidation)

This compound reacts with primary and secondary amines to form perfluorooctanamides. These amides are used in the production of fluorosurfactants, polymers, and as intermediates in pharmaceutical synthesis.

This protocol describes the synthesis of N,N-diethylperfluorooctanamide.

Materials:

-

This compound

-

Anhydrous inert solvent (e.g., diethyl ether or dichloromethane)

-

Round-bottom flask with a dropping funnel and a nitrogen inlet

-

Stirring apparatus

-

Ice bath

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve diethylamine (at least 2 equivalents to act as both reactant and base) in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add this compound dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction mixture is then typically washed with dilute acid to remove excess diethylamine, followed by water and brine.

-

The organic layer is dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure to yield the crude amide, which can be purified by crystallization or chromatography.

Diagram 3: Amidation of Diethylamine

Caption: Reaction of this compound with diethylamine.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research on the direct interaction of this compound with biological signaling pathways. Perfluorinated compounds, as a class, are known to be persistent in the environment and can bioaccumulate. Some studies have investigated the effects of perfluorooctanoic acid (PFOA), the precursor to this compound, on various cellular processes. However, the reactivity of the acyl chloride group in this compound would likely lead to rapid reactions with biological nucleophiles (e.g., water, amines, thiols) in an aqueous biological environment, forming PFOA and other adducts. Therefore, any observed biological effects would likely be attributable to PFOA or the resulting acylated biomolecules.

Research on the effects of intracellular chloride concentration suggests its involvement in signaling pathways such as the NF-κB and ERK1/2 pathways, which are crucial in inflammation and cell migration.[4][5][6] However, a direct link between this compound and these pathways has not been established. Further research is needed to elucidate any specific biological activities of this compound beyond its role as a reactive intermediate.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

Table 2: Safety and Handling of this compound

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood. |

| Storage | Store in a cool, dry place away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents. Keep the container tightly sealed. |

| Spill and Disposal | In case of a spill, absorb with an inert material and dispose of as hazardous waste in accordance with local regulations. |

| First Aid | In case of contact with skin or eyes, flush immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention. |

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant applications in the synthesis of a wide array of fluorinated compounds, including surfactants, esters, and amides. Its utility stems from the presence of the reactive acyl chloride group combined with the unique properties imparted by the perfluorinated carbon chain. While its synthesis and general reactivity are well-understood, further research is required to explore its specific interactions within biological systems. Proper handling and safety precautions are paramount when working with this corrosive and moisture-sensitive compound. This guide provides a foundational understanding for researchers and professionals engaged in the use and study of this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. Decrease of intracellular chloride concentration promotes endothelial cell inflammation by activating nuclear factor-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Decreased intracellular chloride enhances cell migration and invasion via activation of the ERK1/2 signaling pathway in DU145 human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chloride intracellular channel 1 regulates colon cancer cell migration and invasion through ROS/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Perfluorooctanoyl Chloride for Researchers and Drug Development Professionals

Introduction: Perfluorooctanoyl chloride, a key reagent in fluorochemistry, holds significant importance for researchers, scientists, and professionals in drug development. Its unique properties, stemming from the presence of a perfluorinated carbon chain, make it a valuable building block for the synthesis of a wide range of fluorinated compounds with applications in materials science, organic synthesis, and the life sciences. This guide provides an in-depth overview of its chemical identity, physicochemical properties, and common synonyms found in the chemical literature, alongside a foundational understanding of its applications.

Chemical Identity and Synonyms

This compound is known by a variety of names in the chemical literature and commercial databases. A comprehensive list of these synonyms is crucial for effective literature searching and chemical sourcing. The compound is systematically named according to IUPAC nomenclature, and it is also assigned a unique CAS Registry Number for unambiguous identification.

| Identifier Type | Identifier | Source |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoyl chloride | [1][2] |

| CAS Registry Number | 335-64-8 | [1][2][3][4][5] |

| EC Number | 206-394-2 | [1][2] |

| UNII | 9BR9NAK9W6 | [2] |

| Common Synonyms | Pentadecafluorooctanoyl chloride | [1][3][5][6] |

| Perfluorocaprylic chloride | [2][3][5] | |

| Perfluorooctanoic acid chloride | [2][3][5] | |

| n-Perfluorooctanoyl chloride | [2][3][5] | |

| Octanoyl chloride, pentadecafluoro- | [1][2][3][5] | |

| 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorocaprylyl chloride | [1] | |

| Pentadecafluorooctyl chloride | [1][2][5] |

Physicochemical Properties

The physicochemical properties of this compound are largely dictated by the high degree of fluorination. These properties are essential for designing reaction conditions and for understanding its behavior in various applications.

| Property | Value | Source |

| Molecular Formula | C8ClF15O | [1][4][5] |

| Molecular Weight | 432.51 g/mol | [4][5] |

| Boiling Point | 129-132 °C | [4][7][8] |

| Density | 1.744 g/mL at 25 °C | [7][8] |

| Refractive Index | 1.3045 | [8] |

| Purity | Typically ≥96% or 97% | [4][8] |

| Solubility | Reacts with water | [8] |

| Sensitivity | Moisture sensitive | [8] |

Logical Relationship of Chemical Identifiers

The various identifiers for this compound are interconnected, providing a hierarchical and cross-referenced system for its identification. The IUPAC name provides the systematic and unambiguous chemical structure, from which other identifiers like the molecular formula are derived. The CAS number serves as a universal identifier across different databases and publications.

Caption: Interrelationship of identifiers for this compound.

Experimental Protocols

Due to the current limitations in accessing detailed, specific experimental protocols from publicly available literature within this search, a generalized workflow for a common reaction involving an acyl chloride like this compound is provided. This serves as a template that researchers can adapt based on the specific requirements of their synthesis.

General Protocol for the Acylation of an Amine with this compound:

-

Reagent Preparation:

-

Dissolve the amine substrate in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the solution to act as a scavenger for the HCl byproduct. The base is typically used in a slight excess (1.1-1.5 equivalents).

-

-

Reaction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0-1.2 equivalents) in the same aprotic solvent to the cooled amine solution. The slow addition is crucial to control the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir for a specified time (typically 1-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC, LC-MS).

-

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of a mild acid (e.g., ammonium (B1175870) chloride).

-

Separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid solution, water, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel or recrystallization, to yield the pure perfluorooctanoylamide.

-

Caption: General workflow for an acylation reaction.

This technical guide provides a foundational overview of this compound, with a focus on its various synonyms and key physicochemical properties. While detailed experimental protocols and its specific roles in signaling pathways or drug development require a more extensive search of proprietary and academic databases, the information presented here serves as a valuable starting point for researchers. The provided tables and diagrams offer a clear and concise summary of the essential information needed for the safe and effective handling and application of this important fluorinated reagent. As with any reactive chemical, it is imperative to consult the Safety Data Sheet (SDS) before use and to handle it with appropriate personal protective equipment in a well-ventilated area.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound | C8ClF15O | CID 78978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 335-64-8: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 335-64-8 | INDOFINE Chemical Company [indofinechemical.com]

- 5. This compound [webbook.nist.gov]

- 6. synquestlabs.com [synquestlabs.com]

- 7. 335-64-8 CAS MSDS (Pentadecafluorooctanoyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

physical and chemical properties of Perfluorooctanoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of Perfluorooctanoyl Chloride (PFOC). It is intended to serve as a critical resource for professionals in research, development, and manufacturing who utilize this versatile fluorinated building block.

Introduction

This compound, with the CAS Number 335-64-8, is a highly fluorinated acyl chloride.[1][2] Its structure is characterized by a seven-carbon perfluorinated chain attached to a carbonyl chloride functional group.[3] This unique combination imparts exceptional chemical stability to the perfluoroalkyl chain while providing a highly reactive site for nucleophilic substitution at the acyl chloride moiety.[3][4] These characteristics make PFOC a valuable intermediate in the synthesis of a wide range of specialty chemicals, including high-performance polymers, advanced surfactants, and pharmaceutical intermediates.[3][4] The strong carbon-fluorine bonds contribute to the thermal and chemical resistance of materials derived from it.[3]

Physical and Chemical Properties

This compound is a colorless liquid known for its high density and reactivity, particularly towards moisture.[3] It is stable under recommended storage conditions but is sensitive to moisture.[5][6]

The key physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 335-64-8 | [1][2] |

| Molecular Formula | C₈ClF₁₅O | [1][2][5][7] |

| Molecular Weight | 432.51 g/mol | [1][5] |

| Appearance | Colorless Liquid | [3] |

| Density | 1.744 g/mL at 25 °C | [8][9] |

| Boiling Point | 129-130 °C (at 744 mmHg) | [8][9] |

| Melting Point | 74-75 °C (recrystallized from benzene) | [8][9] |

| Refractive Index | n20/D 1.3045 | [8] |

| Vapor Pressure | 8.01 mmHg at 25°C | [8] |

This compound's reactivity is dominated by the electrophilic nature of the acyl chloride group.

-

Stability : The compound is stable under normal handling and storage conditions, typically in a dry, cool, and well-ventilated area.[7] It is sensitive to moisture and should be stored under an inert atmosphere.[6][7]

-

Reactivity with Nucleophiles : As a typical acyl chloride, it reacts readily with nucleophiles. It is incompatible with strong bases, alcohols, and oxidizing agents.[7]

-

Hydrolysis : It reacts with water, potentially generating heat and hazardous fumes like hydrogen chloride and hydrogen fluoride (B91410).[6][7]

-

Amidation & Esterification : The acyl chloride group readily participates in amidation and esterification reactions, allowing for the covalent introduction of the perfluorooctanoyl group (C₇F₁₅CO-) into various molecules.[4]

-

-

Hazardous Decomposition : Upon thermal decomposition, particularly in a fire, it can release toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF).[6][10]

Spectroscopic analysis is crucial for identity confirmation and purity assessment.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong carbonyl (C=O) stretching vibration expected at a high wavenumber (typically ~1800 cm⁻¹ for acyl chlorides) due to the electron-withdrawing effect of both the chlorine and the perfluoroalkyl chain.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹⁹F NMR is a powerful tool for characterizing the perfluorinated chain, showing distinct signals for the CF₃ and the different CF₂ groups. ¹³C NMR will show a characteristic downfield signal for the carbonyl carbon.[12]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry data is available for this compound, which can be used for structural confirmation.[1][2]

Experimental Protocols

The following sections provide generalized protocols for common procedures involving this compound. Researchers must adapt these to specific laboratory conditions and substrates.

This protocol describes a typical procedure for reacting this compound with a primary amine to form a perfluorinated amide.

-

Reagent Preparation : Dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270) (1.1 equivalents), in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar).

-

Reaction Setup : Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Addition of PFOC : Slowly add this compound (1.05 equivalents) dropwise to the cooled amine solution. The reaction is exothermic; maintain the temperature at 0 °C during addition.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up : Upon completion, quench the reaction with the addition of water or a dilute aqueous acid (e.g., 1M HCl) to neutralize the base.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography or recrystallization.

-

Characterization : Confirm the structure and purity of the final amide product using NMR, IR, and MS analysis.

Infrared (IR) Spectroscopy (Neat Liquid)

-

Preparation : As this compound is a liquid, a spectrum can be acquired using a neat liquid film.[11]

-

Application : In a fume hood, carefully place one to two drops of the sample between two salt plates (e.g., NaCl or KBr).[11]

-

Analysis : Gently press the plates together to create a thin, uniform film. Place the plates in the spectrometer's sample holder and acquire the spectrum over the mid-IR range (e.g., 4000 cm⁻¹ to 400 cm⁻¹).[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃).

-

Sample Preparation : In a fume hood, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.[11]

-

Transfer : Transfer the solution to a 5 mm NMR tube.[11]

-

Analysis : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra as needed.

Applications in Research and Development

This compound serves as a critical building block in several advanced applications.

-

Fluorosurfactant Synthesis : It is a key precursor for creating fluorinated surfactants used in emulsifiers and coatings due to their superior surface activity and stability.[3][4]

-

High-Performance Polymers : PFOC is used as a monomer or surface modifier to create fluoropolymers with exceptional thermal, chemical, and weather resistance for industries like aerospace and electronics.[3][4]

-

Pharmaceutical and Agrochemical Synthesis : The incorporation of the perfluoroalkyl chain into drug molecules can enhance bioavailability and modify pharmacokinetic properties.[4]

-

Advanced Materials : Recent research has explored using PFOC in interfacial polymerization to engineer fluorinated polyamide nanofilms with high flux and antifouling properties for desalination membranes.[13]

Visualized Workflows and Relationships

Caption: General reaction pathways of this compound with common nucleophiles.

Caption: A workflow outlining the essential steps for the safe handling of this compound.

Safety and Hazard Information

This compound is classified as a corrosive material that requires stringent safety protocols during handling and storage.

-

GHS Hazard Statements : H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage.[1] It is also harmful if swallowed.[7]

-

Precautionary Measures :

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[7][10] Emergency eye wash fountains and safety showers must be readily available.[7]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, tightly fitting safety goggles, and protective clothing.[5][14] A full-face respirator may be necessary if exposure limits are exceeded.[14]

-

Handling : Do not breathe vapor or mist.[5][7] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[14]

-

-

First Aid :

-

Skin Contact : Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and seek immediate medical attention.[6]

-

Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[6]

-

Ingestion : Do NOT induce vomiting. Clean mouth with water and call a physician immediately.[6]

-

Inhalation : Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][14]

-

-

Storage : Store in a cool, dry, well-ventilated place. Keep the container tightly closed and locked up.[14] The material is moisture-sensitive and should be kept under an inert gas.[6][7]

References

- 1. This compound | C8ClF15O | CID 78978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. CAS 335-64-8: this compound | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. indofinechemical.com [indofinechemical.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. synquestlabs.com [synquestlabs.com]

- 8. chembk.com [chembk.com]

- 9. 335-64-8 CAS MSDS (Pentadecafluorooctanoyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. redalyc.org [redalyc.org]

- 13. researchgate.net [researchgate.net]

- 14. echemi.com [echemi.com]

Perfluorooctanoyl Chloride: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Molecular Structure, Properties, and Applications of a Key Fluorinated Building Block

Perfluorooctanoyl chloride (PFOC), a significant member of the per- and polyfluoroalkyl substances (PFAS) family, serves as a critical reactive intermediate in the synthesis of a wide array of fluorinated compounds. Its unique properties, imparted by the extensive fluorination of its carbon chain, make it a valuable tool in diverse fields, including materials science, polymer chemistry, and drug development. This guide provides a detailed overview of its molecular structure, physicochemical properties, spectroscopic signature, and applications, with a focus on information relevant to scientific researchers and professionals in drug discovery and development.

Molecular Structure and Chemical Formula

This compound is an eight-carbon acyl chloride in which all hydrogen atoms on the alkyl chain have been substituted with fluorine. This high degree of fluorination is central to its characteristic properties.

The molecular and structural formulas are as follows:

-

IUPAC Name: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoyl chloride[2]

-

Synonyms: Pentadecafluorooctanoyl chloride, Perfluorooctanoic acid chloride, Perfluorocaprylic chloride[2][3]

The structure consists of a linear seven-carbon perfluoroalkyl chain attached to a carbonyl chloride group. The carbon-fluorine bonds are exceptionally strong, leading to high thermal and chemical stability in the perfluoroalkyl portion of the molecule. The acyl chloride group, however, is a highly reactive functional group, making PFOC an excellent reagent for introducing the perfluorooctanoyl moiety into other molecules.

Diagram of the Synthesis of this compound from Perfluorooctanoic Acid

Caption: Synthesis of this compound.

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid at room temperature.[4] Its high molecular weight and the presence of the polar acyl chloride group result in a relatively high boiling point. It is sensitive to moisture and reacts with water.[1][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 432.51 g/mol | [5] |

| Boiling Point | 129-132 °C | [1][4] |

| Density | 1.744 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.3045 | [1] |

| Vapor Pressure | 8.01 mmHg at 25°C | [1] |

| Melting Point | Not available (liquid at room temp.) | [4][5] |

| Solubility | Reacts with water. Soluble in many organic solvents. | [1][7] |

It is important to note that some sources may report a melting point of 74-75 °C with the solvent benzene (B151609) noted.[1] This is likely a crystallization point from a specific solvent and not the true melting point of the pure compound, which is a liquid under standard conditions.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below is a summary of the expected spectroscopic data.

Mass Spectrometry (MS): The NIST WebBook provides a mass spectrum for this compound.[2][3] Key fragments would arise from the cleavage of the carbon-carbon bonds and the loss of the carbonyl chloride group.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching of the acyl chloride group, typically found in the range of 1785-1815 cm⁻¹. Strong C-F stretching vibrations are also expected in the region of 1100-1300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the eight carbon atoms due to their different chemical environments. The carbonyl carbon is the most deshielded, appearing far downfield. The chemical shifts of the fluorinated carbons are significantly affected by the attached fluorine atoms.

-

¹⁹F NMR: This is a particularly informative technique for fluorinated compounds.[8] The spectrum of this compound will show multiple signals corresponding to the different fluorine environments along the perfluoroalkyl chain. The terminal -CF₃ group will have a distinct chemical shift from the -CF₂- groups.

Experimental Protocols

This compound is a key reagent in various chemical transformations, primarily those involving acylation. Below are representative experimental protocols for its synthesis and a common subsequent reaction.

Synthesis of this compound from Perfluorooctanoic Acid

This protocol describes a general method for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.[9]

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound.

Materials:

-

Perfluorooctanoic acid (PFOA)

-

Thionyl chloride (SOCl₂)

-

Dry reaction vessel with a reflux condenser and a gas outlet to a scrubbing system

Procedure:

-

In a dry reaction vessel, place perfluorooctanoic acid.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents).

-

Heat the reaction mixture to reflux and maintain for several hours until the evolution of hydrogen chloride and sulfur dioxide gas ceases.

-

After the reaction is complete, carefully remove the excess thionyl chloride by distillation.

-

The remaining crude this compound can be purified by fractional distillation under reduced pressure.

Note: This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases (HCl and SO₂). All glassware must be thoroughly dried to prevent hydrolysis of the thionyl chloride and the product.

Esterification of an Alcohol with this compound

This protocol outlines a general procedure for the synthesis of a perfluorinated ester.[10]

Workflow for the Esterification using this compound

Caption: Esterification using this compound.

Materials:

-

An alcohol (e.g., ethanol)

-

This compound

-

A dry, non-protic solvent (e.g., dichloromethane, diethyl ether)

-

A base (e.g., pyridine, triethylamine) to act as a scavenger for the HCl byproduct

Procedure:

-

Dissolve the alcohol in the dry solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the solution.

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add this compound to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

-

Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine to remove the base and its salt.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude ester can be purified by distillation or column chromatography.

Applications in Research and Drug Development

The unique properties of the perfluorooctyl group make this compound a valuable reagent in several areas of research and development.

Logical Relationship of this compound's Properties and Applications

Caption: Properties and Applications of PFOC.

-

Fluoropolymers and Materials Science: this compound is used to introduce perfluoroalkyl chains into polymers, imparting properties such as high thermal and chemical resistance, low surface energy (leading to hydrophobicity and oleophobicity), and unique refractive indices. These materials have applications in coatings, electronics, and aerospace.

-

Fluorosurfactants: The reaction of this compound with hydrophilic moieties is a common route to synthesize fluorosurfactants. These surfactants are highly effective at reducing surface tension and are used in a variety of applications, including fire-fighting foams, emulsifiers, and coating additives.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[4] It is also moisture-sensitive and will react with water, including moisture in the air, to produce hydrogen chloride gas.[6] Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Containers should be kept tightly closed and stored in a dry environment. In case of fire, carbon dioxide, dry chemical powder, or alcohol-resistant foam should be used.[4]

References

- 1. This compound [chembk.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. biophysics.org [biophysics.org]

- 9. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. nbinno.com [nbinno.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

reactivity of Perfluorooctanoyl chloride with nucleophiles

An In-Depth Technical Guide to the Reactivity of Perfluorooctanoyl Chloride with Nucleophiles

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (PFOC) is a highly reactive acyl chloride, distinguished by the strong electron-withdrawing nature of its perfluoroalkyl chain. This property significantly enhances the electrophilicity of the carbonyl carbon, making it a potent acylating agent for a wide range of nucleophiles. This guide details the reactivity of PFOC with key nucleophilic partners, including amines, alcohols, and water. It follows the general mechanism of nucleophilic acyl substitution, proceeding through a tetrahedral intermediate.[1][2] The reactions are typically rapid and efficient, leading to the formation of perfluorinated amides, esters, and carboxylic acids, respectively. Understanding these reaction pathways and the necessary experimental conditions is crucial for leveraging PFOC in the synthesis of fluorinated molecules for pharmaceutical and materials science applications.

Core Reactivity Principles: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound is nucleophilic acyl substitution. The reactivity of acyl chlorides is the highest among carboxylic acid derivatives, a characteristic that is further amplified in PFOC.[1][3] The C₇F₁₅- group exerts a powerful negative inductive effect, withdrawing electron density from the carbonyl carbon and making it exceptionally susceptible to nucleophilic attack.

The mechanism is a two-step process:

-

Nucleophilic Attack: The nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.[1][4]

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.[1][4]

Reactions with Amine Nucleophiles: Amide Synthesis

This compound reacts readily, often violently, with primary and secondary amines to yield N-substituted perfluorooctanamides.[4][5][6] These fluorinated amides are of significant interest in medicinal chemistry due to their unique biological properties.

The reaction produces hydrogen chloride (HCl) as a byproduct. To prevent the protonation of the unreacted amine, which would render it non-nucleophilic, two equivalents of the amine are typically used. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl.[4][5] Alternatively, a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) can be used.[7]

Quantitative Data: Amide Synthesis

| Nucleophile | Base | Solvent | Conditions | Yield | Reference |

| Primary Amine (R-NH₂) | Excess Amine or TEA | DCM, THF | 0°C to RT | Typically >90% | General Reaction[7] |

| Secondary Amine (R₂NH) | Excess Amine or TEA | DCM, THF | 0°C to RT | Typically >90% | General Reaction[7] |

| Aromatic Amine (Aniline) | Pyridine or TEA | HMPT, NMP | RT | Variable | Kinetic Study[8] |

Note: Yields are representative for general acyl chloride reactions; specific yields for PFOC may vary based on substrate and precise conditions.

Experimental Protocol: Synthesis of N-benzylperfluorooctanamide

-

Reagents & Setup:

-

This compound (1.0 eq)

-

Benzylamine (B48309) (2.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask with a magnetic stirrer, under a nitrogen atmosphere.

-

Ice bath.

-

-

Procedure:

-

Dissolve benzylamine (2.1 eq) in anhydrous DCM in the reaction flask and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in DCM to the stirred benzylamine solution dropwise over 15-20 minutes.

-

A white precipitate (benzylammonium chloride) will form immediately.[4][5]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

-

Workup & Purification:

-

Filter the reaction mixture to remove the ammonium (B1175870) salt precipitate.

-

Wash the filtrate sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Reactions with Alcohol Nucleophiles: Ester Synthesis

The reaction of this compound with alcohols produces perfluorooctanoate esters. This reaction is generally slower than amidation and often requires a weak base, such as pyridine or triethylamine, to act as a catalyst and to neutralize the HCl byproduct.[3] Without a base, the reaction can be sluggish.

Quantitative Data: Ester Synthesis

| Nucleophile | Base | Solvent | Conditions | Yield | Reference |

| Primary Alcohol (R-OH) | Pyridine or TEA | DCM, Ether | 0°C to RT | Good to Excellent | General Reaction[9] |

| Secondary Alcohol (R₂CHOH) | Pyridine or TEA | DCM, Ether | RT to Reflux | Moderate to Good | General Reaction[9] |

Note: Yields are representative for general acyl chloride reactions.

Experimental Protocol: Synthesis of Ethyl Perfluorooctanoate

-

Reagents & Setup:

-

This compound (1.0 eq)

-

Ethanol (B145695), anhydrous (1.2 eq)

-

Pyridine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask with a magnetic stirrer, under a nitrogen atmosphere.

-

-

Procedure:

-

In the reaction flask, dissolve this compound (1.0 eq) in anhydrous DCM.

-

In a separate flask, mix anhydrous ethanol (1.2 eq) and pyridine (1.2 eq).

-

Slowly add the ethanol/pyridine mixture to the stirred PFOC solution at room temperature.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

-

-

Workup & Purification:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with water, 1M HCl (aq) (to remove pyridine), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude ester can be purified by distillation.

-

Reaction with Water: Hydrolysis

This compound is highly sensitive to moisture and reacts readily with water to hydrolyze back to perfluorooctanoic acid (PFOA).[3][10][11] This reaction can occur with atmospheric moisture, making it imperative to handle the compound under anhydrous conditions. The hydrolysis is typically rapid; for similar acyl chlorides, half-lives in aqueous solutions are on the order of minutes.[12]

Quantitative Data: Hydrolysis

| Nucleophile | Conditions | Product | Half-life (t₁₂) | Reference |

| Water | pH 4-9, 0°C | Perfluorooctanoic Acid | Estimated: minutes | Analogy to[12] |

Relative Reactivity of Nucleophiles

The rate of reaction of this compound depends on the nucleophilicity of the attacking species. Generally, primary amines are the most reactive nucleophiles, followed by secondary amines, alcohols, and then water.

Safety and Handling

This compound is a corrosive and moisture-sensitive chemical.[10][13][14]

-

Corrosivity: Causes severe skin burns and serious eye damage.[10][13][15]

-

Moisture Sensitivity: Reacts with water to produce corrosive HCl gas.[3][10]

-

Handling: Must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][14] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[10]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. synquestlabs.com [synquestlabs.com]

- 11. youtube.com [youtube.com]

- 12. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | C8ClF15O | CID 78978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. fishersci.co.uk [fishersci.co.uk]

Navigating the Thermal Landscape of Perfluorooctanoyl Chloride: A Technical Guide

For Immediate Release

Core Properties and Thermal Stability

Perfluorooctanoyl chloride (CAS No. 335-64-8) is a vital reagent in various synthetic applications due to its reactive acyl chloride group and the unique properties imparted by its perfluorinated chain. While its physical properties are well-documented, its precise thermal decomposition temperature has not been publicly reported.

Table 1: Physical and Thermal Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C8ClF15O | [1] |

| Molecular Weight | 432.514 g/mol | [1] |

| Boiling Point | 130 - 132 °C | [2][3] |

| Density | 1.744 g/mL at 25 °C | [4][5] |

| Decomposition Temperature | No data available | [2][3][4][6] |

The absence of a defined decomposition temperature in safety data sheets and chemical databases underscores the need for careful handling and specific experimental determination when thermal stress is a factor in its application.

Thermal Degradation Profile

While a specific onset temperature for decomposition is unknown, the hazardous decomposition products of this compound under thermal stress or in the event of a fire have been identified.

Known Hazardous Decomposition Products

In the presence of heat, this compound is known to decompose, yielding a range of hazardous substances. These include:

-

Hydrogen Fluoride (B91410) (HF) [2][6]

The formation of these products indicates the breakdown of the molecule's carbon backbone and the reaction of the chlorine and fluorine atoms with available hydrogen sources.

Hypothetical Thermal Degradation Pathway

Based on the thermal degradation mechanisms of other perfluorinated compounds, a hypothetical pathway for this compound can be proposed.[7] The initiation of degradation is likely to be the homolytic cleavage of a carbon-carbon bond within the perfluoroalkyl chain, as these are generally the weakest bonds in the structure.[1]

This initial cleavage would result in the formation of perfluoroalkyl radicals. These highly reactive species can then undergo a variety of subsequent reactions, including:

-

Recombination and Disproportionation: Leading to the formation of a mixture of smaller perfluorinated alkanes and alkenes.

-

Reaction with Oxygen (in an oxidative environment): This would lead to the formation of carbonyl difluoride (COF2), which is unstable and readily hydrolyzes in the presence of moisture to form carbon dioxide (CO2) and hydrogen fluoride (HF).[8]

-

HF Elimination: A common pathway in the decomposition of perfluorocarboxylic acids, which could be formed as intermediates.[8]

The acyl chloride group is also susceptible to thermal decomposition, likely contributing to the formation of phosgene (B1210022) (COCl2) in the initial stages, which would then further decompose or react.

Caption: Hypothetical degradation pathway of this compound.

Recommended Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.[5][9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10]

Objective: To determine the onset temperature of decomposition and to quantify mass loss at different temperatures.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Pans: Use of inert and corrosion-resistant sample pans (e.g., platinum, alumina, or gold-plated) is crucial due to the corrosive nature of the analyte and its degradation products.

-

Sample Preparation: A small, representative sample (typically 5-10 mg) is loaded into the sample pan.

-

Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to study inherent stability, and an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen) to assess oxidative stability.[9]

-

Temperature Program: A dynamic heating ramp from ambient temperature to a temperature sufficiently high to ensure complete decomposition (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min).[11]

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperature at which mass loss begins (onset of decomposition). The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Caption: Generalized workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12]

Objective: To detect exothermic or endothermic events associated with decomposition and to quantify the enthalpy of these transitions.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Crucibles: Due to the volatility and reactivity of the compound, high-pressure, hermetically sealed crucibles (e.g., gold-plated stainless steel) are recommended to prevent evaporation and contain any corrosive off-gases.[13]

-

Sample Preparation: A small amount of sample (typically 2-5 mg) is hermetically sealed in the crucible.

-

Reference: An empty, hermetically sealed crucible is used as a reference.

-

Atmosphere: A purge of inert gas (e.g., nitrogen) is maintained in the DSC cell.

-

Temperature Program: A linear heating ramp, similar to that used in TGA (e.g., 10 °C/min), is applied.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed for exothermic peaks, which would indicate a decomposition event. The onset temperature of the exotherm provides information on the initiation of decomposition, and the integrated area of the peak corresponds to the enthalpy of decomposition.[5]

Caption: Generalized workflow for Differential Scanning Calorimetry (DSC).

Conclusion and Recommendations

The thermal stability of this compound is a critical parameter for its safe handling and application, yet specific data remains elusive in the public domain. The known hazardous decomposition products necessitate stringent safety protocols when this compound is subjected to elevated temperatures. The proposed hypothetical degradation pathway, based on the behavior of similar perfluorinated molecules, provides a framework for understanding its potential thermal decomposition.

It is strongly recommended that researchers and drug development professionals utilizing this compound in processes involving heat conduct their own thermal analysis using the generalized TGA and DSC protocols outlined in this guide. Such empirical data is invaluable for ensuring process safety and for the development of robust and reliable synthetic methodologies. Particular attention should be paid to the use of appropriate corrosion-resistant materials for analytical instrumentation and the safe handling and disposal of any generated off-gases.

References

- 1. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psecommunity.org [psecommunity.org]

- 3. Pyrolysis Processing of PFAS-Impacted Biosolids, a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Differential Scanning Calorimetry Testing | ioKinetic [iokinetic.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]

- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]

In-Depth Technical Guide to the Safe Handling and Use of Perfluorooctanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions, handling procedures, and experimental considerations for Perfluorooctanoyl chloride (PFOC). The information is intended to enable researchers to work safely with this highly reactive compound in a laboratory setting.

Chemical and Physical Properties

This compound (CAS No. 335-64-8) is a perfluorinated organic compound with the molecular formula C₈ClF₁₅O.[1] It is a colorless liquid at room temperature, known for its high reactivity, particularly with nucleophiles, which makes it a valuable reagent in the synthesis of fluorinated surfactants, polymers, and pharmaceutical intermediates.[2] Due to the strong carbon-fluorine bonds, it exhibits high thermal and chemical stability, except for its reactive acyl chloride group.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 432.51 g/mol | [3] |

| Boiling Point | 130-132 °C | [4] |

| Density | 1.744 g/mL at 25 °C | [4] |

| Appearance | Colorless liquid | [1] |

| Solubility | Reacts with water | [4] |

| Refractive Index | 1.3025 (@ 25 °C) |

Hazard Identification and Toxicological Data

This compound is classified as a hazardous chemical, primarily due to its corrosive nature. It can cause severe skin burns and serious eye damage.[3][4] It is also harmful if swallowed and may cause respiratory irritation.[4] Furthermore, it is a lachrymator, meaning it can cause tearing.

There is a significant lack of quantitative toxicological data, such as LD50 and LC50 values, for this compound itself, with most safety data sheets reporting "no data available". However, data for the closely related compound, Perfluorooctanoic acid (PFOA), can provide an indication of its potential toxicity. For PFOA, oral LD50 values in rats have been reported as 680 mg/kg for males and 430 mg/kg for females.[5] The acute inhalation LC50 for PFOA in male rats (4-hour exposure) was found to be 0.98 mg/L.[5] Given that acyl chlorides are generally more reactive and corrosive than their corresponding carboxylic acids, it should be assumed that this compound has a higher acute toxicity than PFOA.

Table 2: Hazard Classifications for this compound

| Hazard | GHS Classification |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Irritation | Category 1 |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, stringent personal protective measures are mandatory. The following PPE should be worn at all times when handling the compound:

-

Eye and Face Protection: Chemical safety goggles and a full-face shield are essential to protect against splashes and vapors.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation or perforation before use.

-

Body Protection: A lab coat, worn fully buttoned, is required. For larger quantities or in case of a higher risk of splashing, a chemical-resistant apron and boots should be used.

-

Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood. In situations where ventilation is inadequate or for emergency response, a self-contained breathing apparatus (SCBA) is necessary.

Caption: Workflow for donning and doffing PPE for handling this compound.

Safe Handling and Storage

-

Handling: Always handle this compound in a well-ventilated chemical fume hood. Avoid inhalation of fumes, mist, spray, or vapors. Prevent contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. The container must be kept tightly closed. This compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon). It is incompatible with water, alcohols, oxidizing agents, and strong bases.

Spill, Disposal, and First Aid Procedures

Spill Response

-

Small Spills: For small spills, absorb the material with a dry, inert absorbent such as vermiculite, dry sand, or earth. Place the absorbed material into a suitable, labeled container for disposal. Do not use combustible materials, such as sawdust.

-

Large Spills: Evacuate the area immediately. Wear appropriate PPE, including respiratory protection. Dike the spill to prevent it from spreading. Absorb the material as described for small spills. Ventilate the area after the cleanup is complete.

Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Caption: Emergency response workflow for spills and exposures involving this compound.

Experimental Protocols

This compound is a highly reactive acylating agent. Below are general protocols for its use in common laboratory transformations. These should be adapted and optimized for specific substrates and reaction scales. All reactions must be carried out under an inert atmosphere in a chemical fume hood.

General Protocol for Esterification

This protocol describes the reaction of this compound with an alcohol to form a perfluorooctyl ester.

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (B109758), diethyl ether, or tetrahydrofuran).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270) (1.1-1.5 equivalents), to the solution to act as an acid scavenger for the HCl generated during the reaction.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of this compound: Slowly add this compound (1.0-1.2 equivalents) dropwise to the stirred solution. The reaction is often exothermic, so a slow addition rate is crucial to maintain temperature control.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium (B1175870) chloride or cold water to quench any unreacted this compound.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute aqueous HCl (to remove the amine base), saturated aqueous sodium bicarbonate (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

General Protocol for Amidation

This protocol outlines the synthesis of a perfluorooctanamide (B1329318) from the reaction of this compound with a primary or secondary amine.

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Addition of Base: Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine or pyridine, to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Addition of this compound: Slowly add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the stirred amine solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of water.

-

Work-up: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

-

Purification: The crude amide can be purified by recrystallization or column chromatography.

Caption: General experimental workflow for reactions with this compound.

Spectroscopic Data

For product characterization, the following spectroscopic information for this compound may be useful.

-

¹³C NMR: The presence of multiple fluorine atoms will lead to complex splitting patterns in the ¹³C NMR spectrum due to C-F coupling.

-

¹⁹F NMR: This is a powerful technique for characterizing perfluorinated compounds. The spectrum of this compound will show distinct signals for the different CF₂ and CF₃ groups.

-

IR Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the C=O stretch of the acyl chloride, typically in the range of 1780-1815 cm⁻¹.

Conclusion

This compound is a valuable but hazardous reagent that requires careful handling and the consistent use of appropriate personal protective equipment. By following the safety precautions and experimental guidelines outlined in this technical guide, researchers can minimize risks and safely utilize this compound in their work. Always consult the most up-to-date Safety Data Sheet (SDS) before use and be prepared for potential emergencies.

References

Environmental Concerns of Perfluorinated Acyl Chlorides: A Technical Guide for Researchers

Executive Summary

Perfluorinated acyl chlorides (PFACs) represent a class of highly reactive fluorinated compounds. While direct environmental and toxicological data on PFACs is scarce due to their inherent instability, their environmental impact is intrinsically linked to their rapid transformation into highly persistent and mobile perfluorinated carboxylic acids (PFCAs). This guide provides an in-depth analysis of the environmental concerns associated with PFACs, focusing on their reactivity, the environmental fate and toxicity of their degradation products, and the inferred toxicological profile of the parent compounds. The information presented is intended for researchers, scientists, and drug development professionals to inform risk assessment and guide future research. A significant data gap exists regarding the specific reaction kinetics and direct toxicity of PFACs, necessitating a focus on their more stable and environmentally relevant breakdown products.

Introduction to Perfluorinated Acyl Chlorides

Perfluorinated acyl chlorides (PFACs) are carboxylic acid chlorides in which the alkyl chain is fully fluorinated. Their general structure is CnF2n+1COCl. The strong electron-withdrawing nature of the perfluoroalkyl chain makes the carbonyl carbon highly electrophilic, rendering these compounds highly reactive. This reactivity is the cornerstone of their industrial utility, primarily as intermediates in the synthesis of various per- and polyfluoroalkyl substances (PFAS), including certain fluoropolymers, surfactants, and pharmaceutical compounds. However, this high reactivity also dictates their immediate fate upon release into the environment.

Environmental Fate and Transformation: The Primacy of Hydrolysis

The primary and most significant environmental transformation pathway for perfluorinated acyl chlorides is rapid hydrolysis.[1] Upon contact with water, PFACs readily react to form the corresponding perfluorinated carboxylic acid (PFCA) and hydrochloric acid.[1] This reaction is typically fast, especially under neutral or basic conditions.

Due to this rapid hydrolysis, the direct environmental persistence of PFACs is expected to be very short. The primary environmental concern, therefore, shifts to the properties of the resulting PFCAs.

Environmental Distribution and Persistence of Perfluorinated Carboxylic Acids (PFCAs)

The PFCA degradation products of PFACs, particularly the short-chain variants (those with fewer than eight carbon atoms), exhibit high environmental mobility and persistence.

-

Persistence: The carbon-fluorine bond is exceptionally strong, making PFCAs highly resistant to biological and chemical degradation.[2] They are considered "forever chemicals."

-

Mobility: Short-chain PFCAs are highly soluble in water and have a low tendency to sorb to soil and sediment.[3] This leads to their rapid transport in aquatic systems and potential contamination of groundwater and drinking water resources.[3]

-

Atmospheric Transport: While PFCAs themselves are not highly volatile, their precursors can be.[4] More relevant to PFACs, if released into the atmosphere, they would likely hydrolyze with atmospheric moisture.

Ecotoxicology of Perfluorinated Carboxylic Acid Transformation Products

The ecotoxicity of PFCAs is a significant concern. Generally, toxicity increases with the length of the perfluorocarbon chain.[5][6] However, even short-chain PFCAs, which are replacements for long-chain compounds, are not without ecological effects.

Table 1: Aquatic Toxicity of Selected Short-Chain Per- and Polyfluoroalkyl Substances

| Compound | Test Organism | Endpoint | Duration | Concentration (mg/L) | Reference |

| 6:2 Fluorotelomer acrylate (B77674) (FTAC) | Oryzias latipes (Japanese medaka) | LC50 | 96 h | >0.306 | [7] |

| 4:2 Fluorotelomer olefin | Danio rerio (Zebrafish) | NOEC (mortality) | 96 h | ≥ 1.86 | [7] |

| 6:2 Fluorotelomer unsaturated carboxylic acid (FTUCA) | Daphnia magna (Water flea) | LC50 | 48 h | 29.6 | [7] |

| Perfluorohexanoic acid (PFHxA) | Eukaryotic cell lines | EC50 | - | In the millimole range | [5][6] |

| Perfluorobutanoic acid (PFBA) | Not specified | - | - | Generally low toxicity | [7] |

Mammalian Toxicity of Perfluorinated Carboxylic Acid Transformation Products

In mammals, short-chain PFCAs are generally less bioaccumulative than their long-chain counterparts.[8] However, they are still associated with adverse health effects.

-

Target Organs: The liver and kidneys are primary target organs for PFCA toxicity.[7]

-

Systemic Effects: Studies have linked exposure to certain PFCAs with developmental, reproductive, and systemic toxicity.[6][8]

-

Mechanism of Action: A key mechanism of PFCA toxicity involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[2] This can disrupt lipid and carbohydrate metabolism and has been linked to liver enlargement.

Inferred Toxicological Profile of Perfluorinated Acyl Chlorides

While specific toxicological data for PFACs is lacking, a profile can be inferred based on their chemical properties and their degradation products:

-

Acute Local Effects: Due to their high reactivity and the release of hydrochloric acid upon hydrolysis, direct contact with PFACs is likely to cause severe corrosive damage to skin, eyes, and the respiratory tract. Inhalation could lead to acute pulmonary edema. The health hazard information for fluoroacetyl chloride, a related compound, indicates high toxicity by inhalation and corrosive effects.[9]

-

Systemic Effects Post-Hydrolysis: Once absorbed and hydrolyzed, the resulting PFCAs would exert their own toxic effects as described above. Therefore, the overall toxicological profile is biphasic: an initial acute, corrosive phase dominated by the acyl chloride moiety, followed by the sub-chronic and chronic systemic effects of the persistent PFCA.

Experimental Protocols for Assessment

Standardized testing of PFACs in aqueous media is challenging due to their rapid hydrolysis. The following outlines a conceptual workflow for assessing the aquatic toxicity of a reactive compound like a PFAC, which aims to distinguish between the effects of the parent compound and its hydrolysate.

Protocol for Determining Hydrolysis Rate

This protocol is based on general methods for studying the kinetics of acyl chloride hydrolysis.[10]

-

Objective: To determine the pseudo-first-order rate constant and half-life of a PFAC in aqueous solution.

-

Materials: PFAC, buffered aqueous solutions (pH 4, 7, 9), organic solvent (e.g., acetonitrile), analytical instrumentation (e.g., HPLC-MS/MS).

-

Procedure:

-

Prepare a stock solution of the PFAC in a dry organic solvent.

-

In a temperature-controlled reaction vessel, add a known volume of the buffered aqueous solution.

-

Initiate the reaction by injecting a small aliquot of the PFAC stock solution.

-

At specified time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction (e.g., by adding a large volume of cold organic solvent).

-

Analyze the quenched samples by HPLC-MS/MS to determine the concentration of the remaining PFAC and the formed PFCA.

-

Plot the natural logarithm of the PFAC concentration versus time to determine the rate constant.

-

Protocol for Acute Aquatic Toxicity Testing

This protocol is adapted from standard OECD guidelines for testing of chemicals.[11]

-